2-Amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one
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Overview
Description
2-Amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one is a complex organic compound that features a benzothiazole ring, a dichlorophenyl group, and a pyrrolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the benzothiazole ring.
Formation of the Pyrrolinone Moiety: This could be done through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrolinone moieties.
Reduction: Reduction reactions could target the dichlorophenyl group or the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzothiazol-2-yl-1-phenyl-2-pyrrolin-4-one: Lacks the dichlorophenyl group.
2-Amino-3-benzothiazol-2-yl-1-(4-chlorophenyl)-2-pyrrolin-4-one: Has a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in 2-Amino-3-benzothiazol-2-yl-1-(2,3-dichlorophenyl)-2-pyrrolin-4-one might confer unique properties, such as increased lipophilicity or altered electronic characteristics, which could affect its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(2,3-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-9-4-3-6-11(15(9)19)22-8-12(23)14(16(22)20)17-21-10-5-1-2-7-13(10)24-17/h1-7,20,23H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRYGLAOSKNKEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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